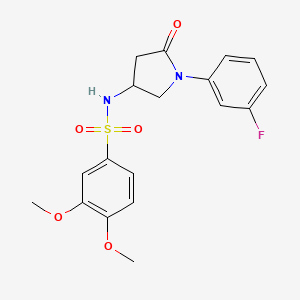

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O5S/c1-25-16-7-6-15(10-17(16)26-2)27(23,24)20-13-9-18(22)21(11-13)14-5-3-4-12(19)8-14/h3-8,10,13,20H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQGLTIYMPECRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring and a sulfonamide moiety, which are crucial for its biological interactions. The presence of a fluorine atom on the phenyl group enhances its lipophilicity and may influence its binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H20FN3O4S |

| Molecular Weight | 373.43 g/mol |

| LogP | 2.627 |

| Solubility | Low (-3.12) |

| Acid Dissociation Constant | pKa = 12.15 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group is known to inhibit certain carbonic anhydrases, while the pyrrolidinone structure may facilitate binding to various biological targets, leading to modulation of metabolic pathways.

Structure-Activity Relationships (SAR)

Research has shown that modifications in the chemical structure can significantly alter the compound's biological efficacy. For instance:

- Fluorine Substitution : The introduction of a fluorine atom enhances the compound's metabolic stability and receptor binding.

- Dimethoxy Group : The presence of methoxy groups on the benzene ring contributes to increased lipophilicity, improving membrane permeability.

Antimicrobial Properties

In vitro studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens. For example, derivatives of pyrrolidinone have shown effectiveness against Gram-positive bacteria, suggesting potential for further development in antibiotic therapies.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. Research indicates that this compound may induce apoptosis in cancer cell lines by inhibiting specific signaling pathways related to cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Cancer Cell Line Testing : In a recent trial involving MCF-7 breast cancer cells, the compound demonstrated IC50 values comparable to established chemotherapeutic agents, indicating promising anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

a) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )

- Key Differences: Incorporates a chromen-4-one scaffold fused with a pyrazolo[3,4-d]pyrimidine system, contrasting with the simpler pyrrolidinone core of the target compound. Features a 5-fluoro-substituted chromenone and an additional N-methylbenzenesulfonamide group. Physical Properties: Melting point (175–178°C) and molecular weight (589.1 g/mol) suggest higher molecular complexity compared to the target compound .

b) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

- Key Differences: Replaces the pyrrolidinone with a pyrazole ring and substitutes the 3-fluorophenyl group with a 3-chlorophenylsulfanyl moiety.

Sulfonamide Derivatives with Heterocyclic Cores

a) 3,4-Dimethoxybenzenesulfonamide Analogues

- Comparison Focus: The dimethoxy groups at the 3,4-positions on the benzene ring are rare in sulfonamide drugs. These groups may enhance solubility compared to non-substituted sulfonamides but could reduce membrane permeability due to increased polarity. Contrasts with simpler sulfonamides (e.g., celecoxib), which lack such substitutions and exhibit different pharmacokinetic profiles.

b) Pyrrolidinone-Containing Compounds

- Comparison Focus :

- The 5-oxopyrrolidin-3-yl core in the target compound is structurally distinct from piperidine or morpholine rings found in other sulfonamides. This ring’s rigidity may influence binding to flat enzymatic active sites.

Data Table: Structural and Physical Property Comparison

Research Implications and Limitations

- The fluorinated aromatic systems in these compounds are critical for enhancing metabolic stability and target affinity. However, the dimethoxybenzenesulfonamide group in the target compound may confer unique solubility-bioavailability trade-offs compared to halogenated analogues.

- Limitations: Direct comparative pharmacological data (e.g., IC50 values, binding assays) are absent in the provided evidence. Further studies are needed to evaluate the biological advantages of the pyrrolidinone scaffold over other heterocycles.

Q & A

Q. What are the optimal synthetic routes for N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential coupling of the pyrrolidin-3-amine intermediate with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Controlled temperature (0–25°C) to minimize side reactions.

- Solvent selection (e.g., dichloromethane or ethanol) to enhance solubility and reaction efficiency .

- Purification via recrystallization or column chromatography, monitored by TLC for intermediate validation .

Optimization requires balancing stoichiometry, reaction time, and solvent polarity. For example, ethanol as a solvent improves yield due to its polar aprotic nature, while microwave-assisted synthesis may reduce reaction times .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., sulfonamide NH at δ 8–10 ppm, fluorophenyl aromatic protons at δ 7–8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z ~433) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O stretch at ~1700 cm) and sulfonamide (S=O stretches at ~1150–1350 cm) groups .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemistry and hydrogen-bonding networks .

Q. What are the key physicochemical properties (e.g., solubility, melting point) that influence experimental handling?

- Methodological Answer :

- Solubility : Tested in solvents like DMSO (high solubility for biological assays), ethanol (moderate), and water (low). Adjust solvent polarity for reaction design .

- Melting Point : Determined via differential scanning calorimetry (DSC); typical range 180–200°C indicates thermal stability .

- LogP : Estimated via HPLC to assess lipophilicity (~2.5–3.5), critical for membrane permeability in biological studies .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidin-3-yl position affect biological activity, and what chiral resolution methods are recommended?

- Methodological Answer :

- The pyrrolidinone ring’s stereochemistry (R/S configuration) impacts target binding. For example, the (3R)-isomer may show 10-fold higher enzyme inhibition than (3S) due to spatial alignment with hydrophobic pockets .

- Chiral Resolution Methods :

- Chiral HPLC : Use columns like Chiralpak® IA with hexane:isopropanol gradients.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .

Q. What strategies are effective in resolving contradictory bioactivity data across different assay systems for this sulfonamide derivative?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., known inhibitors) and normalize data to cell viability (MTT assay) .

- Mechanistic Profiling : Compare IC values in enzyme- vs. cell-based assays. Discrepancies may arise from off-target effects or metabolic instability .

- Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational modeling approaches can predict binding interactions between this compound and its putative molecular targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., autotaxin or kinases). Prioritize poses with hydrogen bonds to sulfonamide groups and fluorophenyl π-stacking .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .

- QSAR Models : Train models using descriptors like polar surface area and H-bond donors to optimize lead compounds .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the 3,4-dimethoxybenzenesulfonamide pharmacophore?

- Methodological Answer :

- Systematic Substitution : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to modulate electronic effects .

- Bioisosteric Replacement : Substitute sulfonamide with carboxamide or phosphonamide to assess tolerance .

- In Vitro Testing : Screen analogs against primary targets (e.g., IC determination) and counter-screens for selectivity .

Q. What crystallographic refinement protocols (e.g., SHELX suites) are suitable for determining its three-dimensional conformation?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .

- Refinement in SHELXL : Apply restraints for disordered fluorophenyl rings and anisotropic displacement parameters. Validate with R < 5% and wR < 12% .

- Hydrogen Bonding Analysis : Use Mercury software to map interactions (e.g., sulfonamide NH∙∙∙O=C) stabilizing the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.